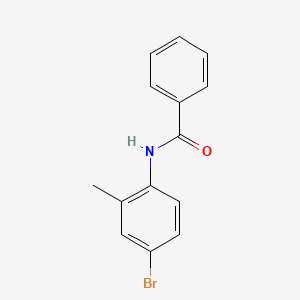

N-(4-bromo-2-methylphenyl)benzamide

カタログ番号 B2409910

CAS番号:

349397-71-3

分子量: 290.16

InChIキー: VLKRDTSTHRJSPQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“N-(4-bromo-2-methylphenyl)benzamide” is a chemical compound with the empirical formula C14H12BrNO . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “N-(4-bromo-2-methylphenyl)benzamide” is 290.16 . The compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms .科学的研究の応用

Synthesis and Characterization

- N-(4-bromo-2-methylphenyl)benzamide derivatives, particularly those involving metals like Cu(II) and Ni(II), have been synthesized and characterized. The studies focus on understanding their elemental compositions, molecular structures, and spectroscopic properties (Binzet, Külcü, Flörke, & Arslan, 2009).

Antifungal Activity

- Derivatives of N-(4-bromo-2-methylphenyl)benzamide have been explored for their antifungal properties. These derivatives show significant activity against phytopathogenic fungi and common yeasts, indicating their potential in developing new antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, Poenaru, 2018).

Anticancer Properties

- Certain benzamide derivatives, like N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis. These compounds have shown potential in cancer treatment, with some demonstrating good inhibitory activity and oral exposure in animal models (Xu, Miao, Pan, Navarro, Tonra, Mitelman, Camara, Deevi, Kiselyov, Kussie, Wong, Liu, 2006).

Antimicrobial Activity

- Research has been conducted on the antimicrobial properties of N-(4-bromo-2-methylphenyl)benzamide derivatives. These studies have shown promising results against a range of bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Ienascu, Obiștioiu, Popescu, Stefanut, Gyongyi, Jurca, Ciavoi, Bechir, Bechir, Cata, 2019).

Molecular Imaging and Diagnosis

- Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been used in the imaging of melanoma metastases, demonstrating high uptake and tissue selectivity in melanoma cells. This application is crucial for improving the diagnosis and treatment of melanoma (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, Haberkorn, 2000).

Crystal Structure Analysis

- The crystal structure of certain N-(4-bromo-2-methylphenyl)benzamide compounds has been extensively analyzed, providing insights into their solid-state chemistry and potential applications in material science (Gao & Qiao, 2015).

特性

IUPAC Name |

N-(4-bromo-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKRDTSTHRJSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)benzamide | |

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylaniline (3.55 g) in pyridine (95 mL) was added benzoyl chloride (2.66 mL). The mixture was stirred at room temperature for 1 hr and the solvent was evaporated under reduced pressure. To the residue was added 2N hydrochloric acid. The mixture was extracted with ethyl acetate, and the extract was washed successively with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was washed with diisopropyl ether to give the title compound (4.35 g).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)

![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)

![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)

![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)

![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)